molecular formula C15H15N B14116389 N-(2-Vinylbenzyl)aniline

N-(2-Vinylbenzyl)aniline

Cat. No.: B14116389
M. Wt: 209.29 g/mol
InChI Key: MMWHLJJAGBQNKV-UHFFFAOYSA-N
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Description

N-(2-Vinylbenzyl)aniline is an organic compound that features a benzyl group substituted with a vinyl group at the ortho position and an aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: N-(2-Vinylbenzyl)aniline can be synthesized through several methods. One common approach involves the reaction of 2-vinylbenzyl chloride with aniline in the presence of a base such as sodium hydroxide. The reaction typically proceeds under mild conditions, yielding the desired product with good efficiency .

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is increasingly being adopted in industrial settings .

Chemical Reactions Analysis

Types of Reactions: N-(2-Vinylbenzyl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Nitric acid for nitration, halogens for halogenation.

Major Products Formed:

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Ethyl-substituted derivatives.

    Substitution: Nitro or halogenated aniline derivatives.

Mechanism of Action

The mechanism by which N-(2-Vinylbenzyl)aniline exerts its effects depends on its specific application. In biological systems, the compound can interact with various molecular targets, such as enzymes or receptors, modulating their activity. The vinyl group allows for potential covalent bonding with target molecules, enhancing its efficacy . In materials science, the compound’s ability to polymerize and form cross-linked networks is crucial for its application in creating durable and resilient materials .

Comparison with Similar Compounds

  • N-Methylaniline
  • N,N-Dimethylaniline
  • N-Phenylbenzylamine

Comparison: N-(2-Vinylbenzyl)aniline is unique due to the presence of the vinyl group, which imparts distinct reactivity and potential for polymerization compared to other aniline derivatives. This makes it particularly valuable in applications requiring cross-linked polymer networks or specific biological interactions.

Properties

Molecular Formula

C15H15N

Molecular Weight

209.29 g/mol

IUPAC Name

N-[(2-ethenylphenyl)methyl]aniline

InChI

InChI=1S/C15H15N/c1-2-13-8-6-7-9-14(13)12-16-15-10-4-3-5-11-15/h2-11,16H,1,12H2

InChI Key

MMWHLJJAGBQNKV-UHFFFAOYSA-N

Canonical SMILES

C=CC1=CC=CC=C1CNC2=CC=CC=C2

Origin of Product

United States

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